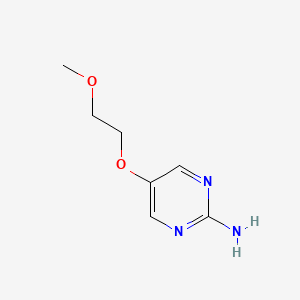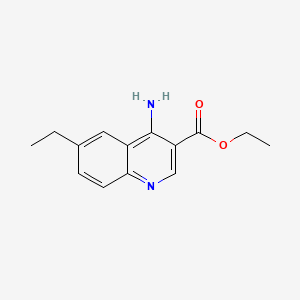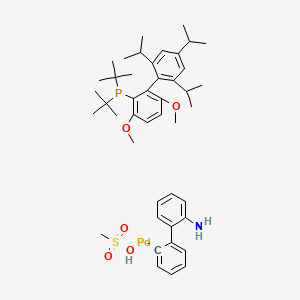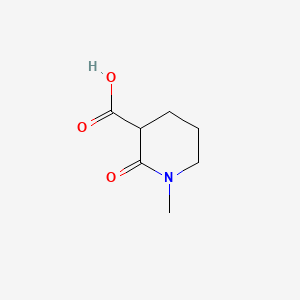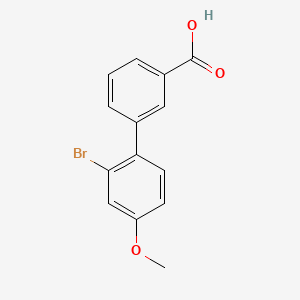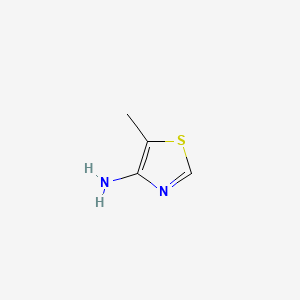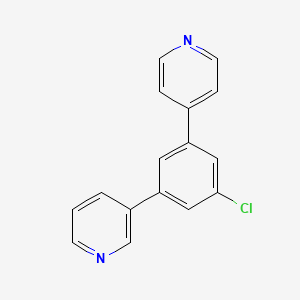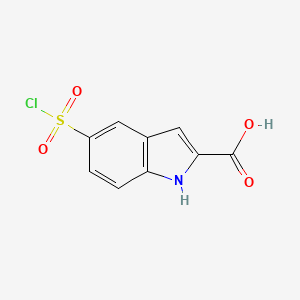
5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(Chlorosulfonyl)-1H-indole-2-carboxylic acid” likely contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a chlorosulfonyl group (-SO2Cl) and a carboxylic acid group (-COOH) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, chlorosulfonyl isocyanate (CSI) is a versatile reagent used in organic synthesis, particularly for the preparation of bioactive products containing the sulfamoyl moiety .Molecular Structure Analysis
The structure of a similar compound, chlorosulfonyl isocyanate, consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) .Chemical Reactions Analysis
Chlorosulfonyl isocyanate (CSI) displays excellent reactivity versus compounds with different functional groups such as amines, alcohols, olefins, carboxylic acids, thiols, epoxides, etc. It is widely used as a key intermediate for the insertion of the sulfamoyl moiety in various compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A series of new compounds derived from 1H-indole-2-carboxylic acids, like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, were synthesized using 1H-indole-2-carboxylic acids as the core compound. These were characterized by various spectroscopic methods and molecular docking studies were carried out to predict their binding interactions with target proteins, such as EGFR (Reddy et al., 2022).
Novel Synthesis of Derivatives
- Novel synthesis techniques were employed to create biologically active indolo[3,2-C]isoquinoline derivatives starting from indole-2-carboxylates. These derivatives were further transformed through a series of chemical reactions to yield different compounds with potential biological applications (Sharma, 2017).
Structural Characterization
- Indole-5-carboxylic acid trimer, formed during electro-polymerization of indole-5 carboxylic acid, was characterized using a range of one- and two-dimensional NMR techniques. This study helps in understanding the molecular structure of such trimers (Mackintosh et al., 1994).
Antidiabetic Agent Synthesis
- Derivatives of Tryptoline-3-Carboxylic Acid, synthesized by coupling with various sulfonyl chlorides, were tested for in vivo antidiabetic activity. These studies provide insights into the potential therapeutic applications of indole-2-carboxylic acid derivatives (Choudhary et al., 2011).
Antimicrobial Activity
- A series of indole-2-carboxylic acid derivatives were synthesized and screened for their antibacterial and antifungal activities, showing significant antimicrobial properties. This research highlights the potential of these derivatives in developing new antimicrobial agents (Raju et al., 2015).
X-ray Diffraction Studies
- The crystal and molecular structure of 5-methoxyindole-3-acetic acid, a derivative of indole-2-carboxylic acid, was determined using X-ray diffraction. This structural analysis is crucial for understanding the physical and chemical properties of such compounds (Sakaki et al., 1975).
Oligomerization Studies
- Research on the oligomerization of indole derivatives, like indole-5-carboxylic acid, revealed the formation of various adducts and dimers. Such studies are significant for understanding the chemical behavior and potential applications of these compounds in various fields (Mutulis et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chlorosulfonyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c10-16(14,15)6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHSVFTWWDLFBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





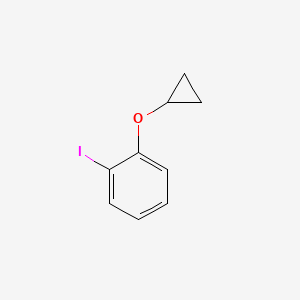
![N-(3-(4-(4-Methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide](/img/structure/B580651.png)

